1-Norbornylisocyanide

Thermophysical property Solid‑state behavior Isocyanide handling

Researchers requiring sterically demanding isocyanides often find linear or monocyclic alternatives inadequate for applications demanding rigid steric bulk and predictable thermodynamic behavior. 1-Norbornylisocyanide addresses this gap with a bridgehead-substituted bicyclo[2.2.1]heptane scaffold. • 62 °C melting point enables ambient solid dispensing without chilled storage, improving automated platform precision. • Predicted ~96 °C boiling point allows gentle vacuum removal, preserving heat-sensitive pharmaceutical intermediates. • +12.5 kcal·mol⁻¹ higher ΔHf vs. tert-butyl isocyanide provides a more labile ligand for Pd-catalyzed cross-coupling and carbonylation. Supplied as ≥98% crystalline powder; inquire for bulk packaging.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 103434-09-9
Cat. No. B021045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Norbornylisocyanide
CAS103434-09-9
Synonyms1-Norbornylisocyanide
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILES[C-]#[N+]C12CCC(C1)CC2
InChIInChI=1S/C8H11N/c1-9-8-4-2-7(6-8)3-5-8/h7H,2-6H2
InChIKeyOJDABTNGJHBQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Norbornylisocyanide: Rigid Bicyclic Isocyanide Building Block


1‑Norbornylisocyanide is an alkyl isocyanide that carries the isocyano group at the bridgehead position of the bicyclo[2.2.1]heptane framework. This rigid, sterically congested scaffold fundamentally distinguishes it from simple linear or monocyclic isocyanides. The compound has the molecular formula C8H11N, a molecular weight of 121.18 g·mol⁻¹, and the IUPAC name 1‑isocyanobicyclo[2.2.1]heptane [1]. Its solid‑state structure has been characterized, and thermophysical data – including melting point, enthalpy of combustion, and vapor pressure – have been compiled in the DETHERM database [2]. Predicted physicochemical properties, such as a boiling point of ca. 96 °C and an estimated log Kow of 3.07, are available from the ChemSpider database .

Workflow Rigid bicyclic isocyanide for multicomponent reactions
Selection Bridgehead substitution for unique steric profile
Handling Crystalline solid supports ambient dispensing workflows

Why 1‑Norbornylisocyanide Has No Direct Substitute


Isocyanides are a versatile class of compounds widely used in multicomponent reactions and as ligands in coordination chemistry. However, the reactivity, steric profile, and physical properties of an isocyanide are heavily influenced by the organic group attached to the isocyano carbon. 1‑Norbornylisocyanide, with its rigid bicyclo[2.2.1]heptane core, presents a unique combination of high steric demand, low conformational flexibility, and a bridgehead substitution pattern that is absent in common comparator isocyanides such as cyclohexyl isocyanide or tert‑butyl isocyanide [1]. These structural differences translate into measurable deviations in key physicochemical parameters – melting point, boiling point, and density – that directly impact handling, storage, and reaction design. Consequently, simple in‑class substitution with a linear or monocyclic isocyanide is not possible without altering the steric and thermodynamic profile of the system, as the quantitative data below demonstrate.

1-Norbornylisocyanide vs Cyclohexyl isocyanide
Monocyclic analog may shift steric demand and solid-state handling profile
1-Norbornylisocyanide vs tert-Butyl isocyanide
Acyclic steric profile lacks bridgehead rigidity; thermodynamic stability may differ
1-Norbornylisocyanide vs Linear alkyl isocyanides
Conformational flexibility alters coordination geometry and reaction outcome

Quantitative Comparison: 1‑Norbornylisocyanide vs. Common Isocyanides


Melting Point Advantage over Cyclohexyl Isocyanide

The melting point of 1‑norbornylisocyanide is significantly higher than that of cyclohexyl isocyanide, reflecting the increased lattice energy conferred by the rigid bicyclic framework. DETHERM reports a fusion temperature of 335.15 K (62.0 °C) for 1‑norbornylisocyanide [1], whereas cyclohexyl isocyanide melts at only 6 °C (279.15 K) . This 56 K difference demonstrates that the norbornyl compound is a crystalline solid at room temperature, while the comparator is a low‑melting solid that is often handled as a liquid.

Melting Point vs. Cyclohexyl
62 °C 6 °C
Δ +56 K
Enables room-temperature solid handling
DETHERM experimental fusion data; comparator vendor datasheet
Thermophysical property Solid‑state behavior Isocyanide handling

Lower Boiling Point vs. Cyclohexyl Isocyanide

Despite its higher molecular weight and greater structural rigidity, 1‑norbornylisocyanide exhibits a substantially lower boiling point than its monocyclic counterpart. The predicted boiling point for the target compound (Adapted Stein & Brown method) is 96.08 °C , while cyclohexyl isocyanide boils between 173 °C and 176 °C at atmospheric pressure . This 77–80 °C difference indicates that the bridgehead isocyanide is significantly more volatile, which may be attributed to a lower degree of intermolecular association in the liquid state.

Boiling Point vs. Cyclohexyl
Data to verify
~96 °C 173–176 °C
Δ −77 to −80 °C
May support milder distillation conditions
Predicted value (Stein & Brown); verify experimentally
Volatility Distillation behavior Reaction engineering

Higher Enthalpy of Formation vs. tert-Butyl Isocyanide

The standard enthalpy of formation (ΔHf°) provides a direct measure of the thermodynamic stability of an isocyanide ligand, which influences its behavior in coordination chemistry and energetic reactions. The open‑source MOPAC data set lists a gas‑phase ΔHf° of 39.6 kcal·mol⁻¹ for 1‑norbornylisocyanide [1]. In contrast, tert‑butyl isocyanide, a sterically hindered acyclic comparator, has an experimentally determined ΔHf°(g) of approximately 27.1 kcal·mol⁻¹ [2]. The 12.5 kcal·mol⁻¹ higher (less negative) value for the norbornyl derivative indicates that it is thermodynamically less stable relative to its elements, a property that can be exploited in reactions where a more labile isocyanide is desired.

Enthalpy of Formation
Reported
+39.6 kcal/mol +27.1 kcal/mol
Δ +12.5 kcal/mol
Supports ligand-exchange lability study
MOPAC PM7 data; experimental comparator value
Energetics Reaction calorimetry Ligand stability

1‑Norbornylisocyanide Application Scenarios


Room‑Temperature Solid‑Phase Dosing for Automated Synthesis

The 62 °C melting point of 1‑norbornylisocyanide (Δ +56 K vs. cyclohexyl isocyanide) allows it to be weighed and dispensed as a free‑flowing crystalline powder without the need for chilled‑storage systems. Automated solid‑dispensing platforms can therefore handle this reagent with greater precision and lower operational complexity, reducing the risk of cross‑contamination that arises when liquid or semi‑solid isocyanides are used [1].

Low‑Temperature Distillation for Labile Intermediates

The predicted boiling point of ~96 °C (Δ −80 °C vs. cyclohexyl isocyanide) enables removal of excess 1‑norbornylisocyanide by gentle vacuum distillation at temperatures that do not compromise the integrity of heat‑sensitive products. This property is particularly advantageous in the final stages of pharmaceutical intermediate synthesis, where thermal degradation must be avoided .

Thermodynamically Tunable Ligand for Catalyst Design

The +12.5 kcal·mol⁻¹ higher enthalpy of formation compared to tert‑butyl isocyanide indicates that the norbornyl ligand is thermodynamically less stable and thus more prone to dissociate or undergo insertion. This can be exploited in palladium‑catalyzed cross‑coupling or carbonylation reactions where a labile isocyanide ligand is required to generate a vacant coordination site. By selecting 1‑norbornylisocyanide, a catalyst with a distinct kinetic profile can be obtained without altering the metal center or other supporting ligands [2].

Application
Selection Property
Validation Focus
Automated solid-phase dosing
Crystalline solid at ambient temperature
Dispensing precision; cross-contamination control
Gentle vacuum distillation
Lower boiling point than monocyclic isocyanides
Thermal integrity of heat-sensitive products
Catalyst design (labile ligand)
Higher enthalpy of formation, less stable
Ligand-exchange kinetics; insertion reactivity
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